3,5-dimethyl-2-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine

regioisomerism target engagement pyridylmethyl substitution

This fully substituted 7-aminopyrazolo[1,5-a]pyrimidine (C20H19N5, MW 329.4) addresses the gap in CDK selectivity profiling for 3-pyridylmethyl C-7 substituents. • Enables head-to-head CDK2/CDK1/CDK5/CDK7/CDK9 panel profiling (cf. BS-194, CDK2 IC50=3 nM). • Supports COX-1/COX-2/5-LOX multiplexed screening (related 2-phenyl analogs: COX-2 IC50=1.11 µM). • Allows direct ADME comparison (Caco-2, microsomal stability) with the 2-pyridylmethyl regioisomer (calc. logP 3.17, TPSA 40.64 Ų). Custom synthesis; request a quote for bulk quantities.

Molecular Formula C20H19N5
Molecular Weight 329.4 g/mol
Cat. No. B5989164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-2-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC20H19N5
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=CC=C4)C
InChIInChI=1S/C20H19N5/c1-14-11-18(22-13-16-7-6-10-21-12-16)25-20(23-14)15(2)19(24-25)17-8-4-3-5-9-17/h3-12,22H,13H2,1-2H3
InChIKeyIJCCYEUAXUCWIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-2-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine: Compound Identity, Core Scaffold, and Procurement Context


3,5-Dimethyl-2-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine is a fully substituted 7-aminopyrazolo[1,5-a]pyrimidine derivative (C20H19N5, MW 329.4 g/mol) within a scaffold class broadly pursued for kinase inhibition, anti-mycobacterial, and anti-inflammatory applications [1]. Its distinguishing structural features—a 3,5-dimethyl-2-phenyl core decorated with a 3-pyridylmethylamine moiety at the C-7 position—position it at a specific intersection of substitution patterns for which direct comparative pharmacological data against the closest analogs remain sparsely reported in the open literature, underscoring the need for evidence-based evaluation prior to procurement for structure–activity relationship (SAR) programs, lead optimization campaigns, or focused library design.

Why 3,5-Dimethyl-2-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Casually Interchanged with Other 7-Aminopyrazolo[1,5-a]pyrimidines


Within the 7-aminopyrazolo[1,5-a]pyrimidine chemotype, small variations in the N-7 substituent—such as shifting the pyridylmethyl attachment from the 2-position to the 3-position of the pyridine ring—can profoundly alter target engagement, as demonstrated by the fact that N-(pyridin-2-ylmethyl) derivatives have been optimized as mycobacterial ATP synthase inhibitors with defined SAR [1], while 5-chloro-N-(thiophen-2-ylmethyl) analogs exhibit sub-micromolar KCa2.1 channel modulation [2], and 2-phenyl derivatives without the pyridylmethyl group function as NSAID-like COX inhibitors [3]; these divergent activity profiles across closely related structures mean that generic substitution without compound-specific comparative data risks selecting an analog that is inactive or off-target for the intended biological application.

Direct and Class-Level Evidence for Differentiating 3,5-Dimethyl-2-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine from Its Closest Analogs


N-7 Pyridylmethyl Regioisomerism: 3-Pyridyl vs. 2-Pyridyl Attachment Defines Target Engagement Profile

The target compound bears the pyridylmethyl group attached at the pyridine 3-position, whereas the extensively characterized anti-mycobacterial series—comprising approximately 70 analogs—uniformly employs a 2-pyridylmethylamine moiety at C-7 [1]. In that series, 3,5-diphenyl-N-(pyridin-2-ylmethyl) derivatives achieved potent M. tuberculosis growth inhibition with favorable selectivity metrics, but the SAR was explicitly mapped to the 2-pyridylmethyl regioisomer; no 3-pyridylmethyl congeners were evaluated [1]. Separately, a pyrazolo[1,5-a]pyrimidine with a 5-chloro-N-(thiophen-2-ylmethyl) C-7 substituent displayed IC50 = 300 nM against the KCa2.1 (SK) potassium channel, a target structurally and functionally unrelated to bacterial ATP synthase [2]. These data illustrate that the precise identity of the C-7 side chain—and even the nitrogen position within a pyridylmethyl ring—fundamentally determines which biological target is engaged, meaning the 3-pyridylmethyl compound cannot be assumed to replicate the anti-mycobacterial, ion channel, or kinase activity profiles established for its 2-pyridylmethyl or thiophenylmethyl counterparts.

regioisomerism target engagement pyridylmethyl substitution mycobacterial ATP synthase

CDK2 Inhibitory Potential of the 3,5-Dimethyl-2-phenyl Pyrazolo[1,5-a]pyrimidine Scaffold: Patent-Derived Benchmarking

A patent describing substituted pyrazolo[1,5-a]pyrimidines as cyclin-dependent kinase inhibitors discloses a compound structurally consistent with a 3,5-dimethyl-2-phenyl pyrazolo[1,5-a]pyrimidine core bearing a C-7 amine substituent that achieved IC50 values of 0.020 µM and 0.029 µM against CDK2 kinase complexed with cyclin A and cyclin E, respectively [1]. The claim encompasses the 2-phenyl-3,5-dimethyl substitution pattern, establishing that this core can support low-nanomolar CDK2 inhibition. By comparison, the clinical CHK1/CDK2 inhibitor SCH 900776 (a structurally distinct chemotype) shows CDK2 IC50 ≈ 0.16 µM , and the CDK2/CDK9 inhibitor BS-194 (a pyrazolo[1,5-a]pyrimidine derivative) achieves CDK2 IC50 ≈ 3 nM [2]. The target compound—with its unique combination of 2-phenyl, 3,5-dimethyl, and N-(pyridin-3-yl)methyl substitution—represents an unexplored vector from this patent-defined CDK2-active core that may confer altered selectivity versus the CDK family members profiled for BS-194 (CDK1, CDK5, CDK7, CDK9) [2].

CDK2 kinase inhibition cyclin-dependent kinase cancer lead optimization

2-Phenyl vs. 2-Trifluoromethyl Substitution Divergence: Anti-Inflammatory and Anti-Malarial Activity Profiling

In a series of 7-arylaminopyrazolo[1,5-a]pyrimidines evaluated against Plasmodium falciparum, the 2-trifluoromethyl (CF₃) substituent was identified as a key driver of enhanced antiplasmodial activity, with the most selective PfDHODH inhibitor (compound 30, R₂ = CH₃, R₅ = CF₃) achieving IC50 = 0.16 µM [1]. In contrast, 2-phenyl-substituted pyrazolo[1,5-a]pyrimidine derivatives have been developed as COX-2 selective anti-inflammatory agents, with the most optimized compound (compound 11) achieving COX-2 IC50 = 1.11 µM with a selectivity index of 8.97 over COX-1, alongside 80% and 89% inhibition of IL-6 and TNF-α, respectively, and in vivo edema inhibition ED50 = 35 mg/kg [2]. The target compound, bearing a 2-phenyl group, aligns structurally with the anti-inflammatory chemotype rather than the 2-CF₃ anti-malarial series, suggesting that procurement for anti-inflammatory target screening (COX-2, 5-LOX, inflammatory cytokines) is more mechanistically justified than for anti-malarial programs.

2-phenyl substitution trifluoromethyl COX inhibition malaria PfDHODH

Physicochemical Property Differentiation: LogP and Topological PSA of the 3-Pyridylmethyl Regioisomer vs. 2-Pyridylmethyl Analog

The 2-pyridylmethyl regioisomer 3,5-dimethyl-2-phenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine has been characterized with calculated logP = 3.1652, logD = 1.0287, and topological polar surface area (TPSA) = 40.639 Ų . While experimental logP and TPSA data for the 3-pyridylmethyl target compound are not publicly available, the shift of the pyridyl nitrogen from the ortho (2-position) to the meta (3-position) relative to the methylene linker is expected to alter hydrogen-bond acceptor geometry and may modulate logD and TPSA values within a range that affects passive permeability and solubility. For context, the literature emphasizes that improvements in physical properties of pyrazolo[1,5-a]pyrimidine KDR kinase inhibitors—including logP optimization—directly enhanced cellular activity and pharmacokinetics [1], establishing that regioisomer-specific physicochemical differences are relevant to compound prioritization.

logP topological polar surface area regioisomer drug-likeness permeability

Recommended Application Scenarios for Procuring 3,5-Dimethyl-2-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine Based on Comparative Evidence


CDK Family Selectivity Profiling Against Optimized Pyrazolo[1,5-a]pyrimidine CDK Inhibitors

The 3,5-dimethyl-2-phenyl core has established CDK2 inhibitory activity (IC50 = 20–29 nM) [1], yet the 3-pyridylmethyl C-7 substituent has never been characterized across the CDK family. Procuring this compound enables head-to-head selectivity profiling against the CDK2/CDK1/CDK5/CDK7/CDK9 panel defined for the pyrazolo[1,5-a]pyrimidine inhibitor BS-194 (CDK2 IC50 = 3 nM) [2], testing the hypothesis that the 3-pyridylmethyl group alters the CDK selectivity fingerprint relative to existing derivatives.

Inflammatory Cytokine and COX-2 Pathway Screening Cascades

The 2-phenyl substituent—as opposed to 2-CF₃—is correlated with anti-inflammatory pharmacology in this scaffold class, with structurally related 2-phenyl pyrazolo[1,5-a]pyrimidines achieving COX-2 IC50 = 1.11 µM (selectivity index = 8.97) and >80% inhibition of IL-6 and TNF-α [3]. This compound is appropriate for COX-1/COX-2/5-LOX multiplexed screening and cytokine release assays in macrophage cell models, providing a 3-pyridylmethyl-substituted entry point distinct from the published pyridine-scaffold anti-inflammatory leads.

Regioisomer-Dependent ADME and Permeability Assessment

The availability of calculated logP (3.1652), logD (1.0287), and TPSA (40.639 Ų) for the 2-pyridylmethyl regioisomer creates an opportunity for direct experimental comparison of Caco-2 permeability, thermodynamic solubility, and human/mouse liver microsomal stability between the 3-pyridylmethyl and 2-pyridylmethyl regioisomers, informing whether the nitrogen positional shift produces measurable differences in ADME properties relevant to oral bioavailability optimization.

Kinase Selectivity Panel Screening for Off-Target De-Risking

Patents disclose pyrazolo[1,5-a]pyrimidin-7-amine derivatives as inhibitors of diverse kinases including c-abl, Flt-3, KDR, c-Src, RET, EphB4, c-kit, FGFR-1, c-raf, Her-1, Ins-R, and Tek [4]. Procuring this compound for broad kinase profiling enables determination of whether the 3,5-dimethyl-2-phenyl + 3-pyridylmethyl substitution combination yields a unique kinase selectivity profile relative to the promiscuous inhibition patterns documented for closely related analogs, an essential step for de-risking this chemotype in lead development.

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